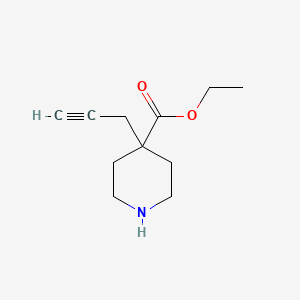

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate

Description

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate (CID 137699059) is a piperidine derivative characterized by a propynyl substituent at the 4-position of the piperidine ring and an ethyl ester group at the same carbon. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. Key structural features include:

- SMILES:

CCOC(=O)C1(CCNCC1)CC#C - InChIKey: GHXIBYUAHRXRCM-UHFFFAOYSA-N Predicted collision cross-section (CCS) values for its adducts range from 137.7 Ų ([M-H]⁻) to 154.9 Ų ([M+Na]+), suggesting moderate polarity . No literature or patent data are currently available, indicating its novelty in pharmacological or synthetic applications .

Properties

IUPAC Name |

ethyl 4-prop-2-ynylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXIBYUAHRXRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21837-08-1 | |

| Record name | ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Alkylation of Piperidine-4-Carboxylate Derivatives

The most widely documented approach involves alkylation of ethyl piperidine-4-carboxylate or its protected analogues with propargyl bromide. This method aligns with procedures for synthesizing structurally related dual MAO-B/hBChE inhibitors, where propargyl groups are introduced to enhance pharmacokinetic properties.

Procedure :

- Starting Material : Ethyl piperidine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Base Addition : Sodium hydride (1.2 equiv.) is added at 0°C to deprotonate the piperidine nitrogen.

- Alkylation : Propargyl bromide (1.1 equiv.) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

- Workup : The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (yield: 60–75%).

Key Considerations :

- Steric hindrance at the 4-position necessitates prolonged reaction times.

- Overalkylation is mitigated by maintaining a 1:1 molar ratio of propargyl bromide to piperidine.

Table 1: Representative Alkylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0°C → RT | |

| Base | NaH | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% |

Reductive Amination and Esterification

Alternative routes begin with reductive amination of 4-oxopiperidine derivatives. For example, 4-piperidone is condensed with propargylamine under acidic conditions, followed by esterification with ethanol.

Procedure :

- Condensation : 4-Piperidone (1.0 equiv.) reacts with propargylamine (1.2 equiv.) in methanol with glacial acetic acid (0.5 equiv.) at 50°C for 6 hours.

- Reduction : Sodium cyanoborohydride (1.5 equiv.) is added to reduce the imine intermediate.

- Esterification : The resulting amine is treated with ethyl chloroformate (1.1 equiv.) in the presence of triethylamine (2.0 equiv.) in dichloromethane.

Analytical Validation :

Intermediate Synthesis and Functionalization

tert-Butyl Protected Intermediates

Boc-protected intermediates are frequently employed to prevent side reactions during alkylation. For instance, tert-butyl 4-formylpiperidine-1-carboxylate undergoes Wittig reactions with propargyl-containing ylides before deprotection and esterification.

Example Protocol :

- Wittig Reaction : tert-Butyl 4-formylpiperidine-1-carboxylate reacts with (propargyl)triphenylphosphonium bromide in THF with NaHMDS as base.

- Hydrogenation : The resulting alkene is hydrogenated over Pd/C to saturate the double bond.

- Deprotection : Trifluoroacetic acid removes the Boc group, exposing the secondary amine for subsequent esterification.

Scalability and Industrial Considerations

Catalytic Hydrogenation

Large-scale syntheses prioritize catalytic hydrogenation for cost efficiency. For example, unsaturated intermediates derived from Wittig reactions are hydrogenated at 50 psi H2 using 10% Pd/C, achieving >90% conversion.

Table 2: Hydrogenation Optimization

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | |

| Pressure | 50 psi H2 | |

| Temperature | 25°C | |

| Solvent | Ethanol |

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Byproduct Formation

Overalkylation at the piperidine nitrogen generates quaternary ammonium salts, detectable via LC-MS. This is minimized by:

Purification Difficulties

The compound’s polarity necessitates reverse-phase chromatography for high-purity isolation (>99%). Industrial batches employ recrystallization from ethyl acetate/hexane (1:3).

Chemical Reactions Analysis

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Scientific Research Applications

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with specific enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., sulfamoylbenzoyl in ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition. Ester Group: Methyl esters () exhibit higher metabolic lability compared to ethyl esters.

Biological Activity

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and its mechanism of action.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl ester group and a prop-2-yn-1-yl substituent. Its molecular formula is with a molecular weight of approximately 203.28 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 10 µg/mL |

These results suggest that the compound may serve as a candidate for further development as an antimicrobial agent, potentially through mechanisms involving enzyme inhibition and disruption of cellular processes .

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). The compound exhibits selective inhibition, which is critical for therapeutic applications in neurodegenerative diseases.

The proposed mechanism involves the binding of the compound to the active site of MAOs, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

Case Studies and Research Findings

- Study on MAO Inhibition : A study conducted on similar piperidine derivatives demonstrated that modifications in the structure led to varying degrees of MAO-A and MAO-B inhibition. Ethyl 4-(prop-2-yn-1-yloxy) derivatives were shown to selectively inhibit MAO-B, suggesting that structural variations significantly impact biological activity .

- Antimicrobial Studies : Another investigation into the antimicrobial properties revealed that compounds with similar piperidine structures exhibited significant activity against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.